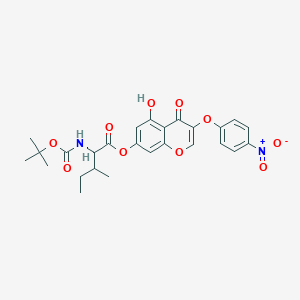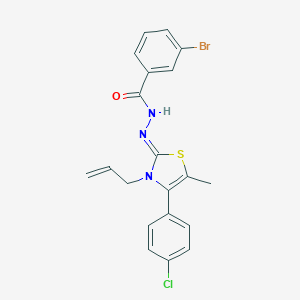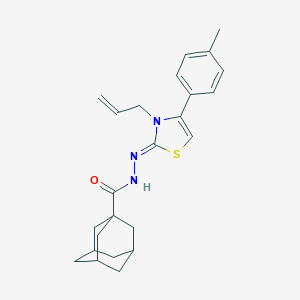
4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of the dichlorobenzylidene group and the phenyl ring contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-aminoantipyrine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
科学的研究の応用
4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
2,6-Dichlorobenzaldehyde: Another precursor, used in various organic syntheses.
Phenylpyrazole derivatives: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
4-((2,6-DICHLORO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-DIHYDRO-PYRAZOL-3-ONE stands out due to its unique combination of the dichlorobenzylidene group and the pyrazole core, which imparts distinct chemical and biological properties
特性
分子式 |
C18H15Cl2N3O |
|---|---|
分子量 |
360.2g/mol |
IUPAC名 |
4-[(2,6-dichlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15Cl2N3O/c1-12-17(21-11-14-15(19)9-6-10-16(14)20)18(24)23(22(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChIキー |
JWJWUNNYWJDSBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)Cl |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B375398.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]vinyl}benzamide](/img/structure/B375399.png)


![4-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B375406.png)
![N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]octanamide](/img/structure/B375407.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B375408.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B375410.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B375411.png)
![2-METHYL-N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}BENZAMIDE](/img/structure/B375413.png)

![2-[(Morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375419.png)
![N-[2,2,2-Trichloro-1-(4-sulfamoyl-phenylamino)-ethyl]-isobutyramide](/img/structure/B375422.png)
